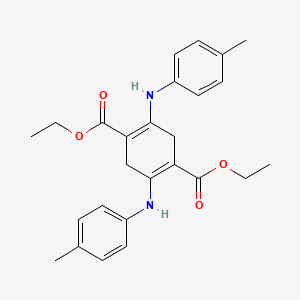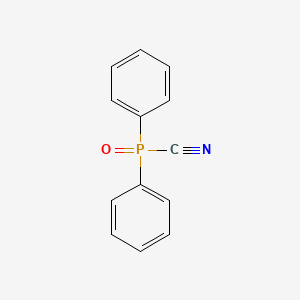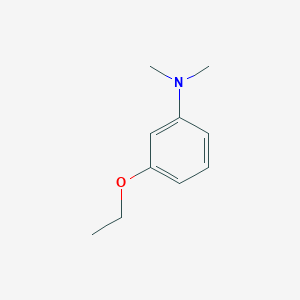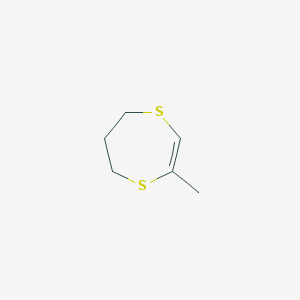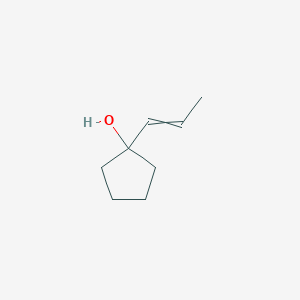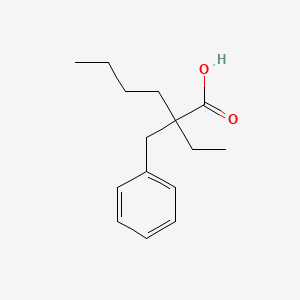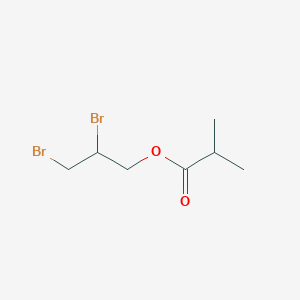
2,3-Dibromopropyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromopropyl 2-methylpropanoate is an organic compound with the molecular formula C7H12Br2O2 It is a brominated ester, which means it contains bromine atoms and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopropyl 2-methylpropanoate typically involves the bromination of allyl alcohol to produce 2,3-dibromopropanol, which is then esterified with 2-methylpropanoic acid. The reaction conditions for the bromination step include the use of bromine as the brominating agent and a solvent such as benzene or carbon tetrachloride. The esterification step requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to allyl alcohol in a reaction vessel, followed by the esterification of the resulting 2,3-dibromopropanol with 2-methylpropanoic acid. The reaction mixture is then purified through distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromopropyl 2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of 2-hydroxypropyl 2-methylpropanoate or 2-amino-propyl 2-methylpropanoate.
Oxidation: Formation of 2-methylpropanoic acid or 2,3-dibromopropanone.
Reduction: Formation of 2,3-dibromopropyl alcohol.
Scientific Research Applications
2,3-Dibromopropyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of brominated flame retardants.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromopropyl 2-methylpropanoate involves its interaction with biological molecules, leading to various biochemical effects. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cellular damage or inhibition of enzyme activity. The ester group can be hydrolyzed by esterases, releasing 2,3-dibromopropanol and 2-methylpropanoic acid, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.
2,3-Dibromopropyl 2,4,6-tribromophenyl ether: A brominated compound used in flame retardants with different reactivity and applications.
Uniqueness
2,3-Dibromopropyl 2-methylpropanoate is unique due to its specific combination of bromine atoms and ester functional group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
6308-14-1 |
|---|---|
Molecular Formula |
C7H12Br2O2 |
Molecular Weight |
287.98 g/mol |
IUPAC Name |
2,3-dibromopropyl 2-methylpropanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-5(2)7(10)11-4-6(9)3-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
XFXFJLKPISDTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


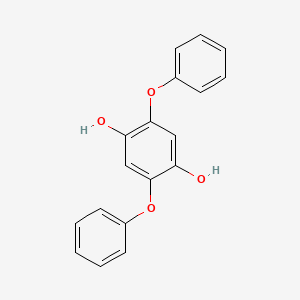

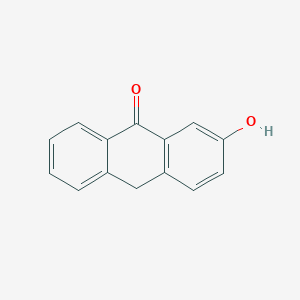
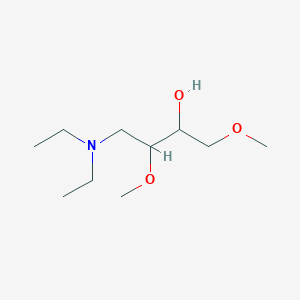
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
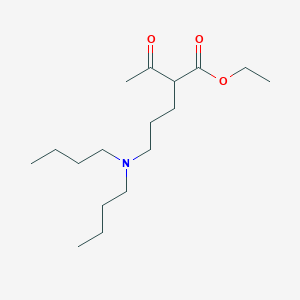
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)
